molecular formula C6H9NO3 B14319301 Ethyl (cyanomethoxy)acetate CAS No. 112333-59-2

Ethyl (cyanomethoxy)acetate

Katalognummer: B14319301
CAS-Nummer: 112333-59-2
Molekulargewicht: 143.14 g/mol
InChI-Schlüssel: RUBHYEOIQWSTJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (cyanomethoxy)acetate is an organic compound that contains both an ester and a nitrile functional group. It is a colorless liquid with a pleasant odor and is used as a starting material for various chemical syntheses due to its versatile reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl (cyanomethoxy)acetate can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer esterification or phase transfer catalysis due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Ethyl (cyanomethoxy)acetate undergoes various types of chemical reactions:

Common Reagents and Conditions

    Knoevenagel Condensation: Typically involves a base such as piperidine or pyridine.

    Michael Addition: Requires a base like sodium ethoxide.

    Hydrogenation: Utilizes hydrogen gas and a metal catalyst such as palladium on carbon.

Major Products

    Knoevenagel Condensation: Produces α,β-unsaturated nitriles.

    Michael Addition: Yields substituted nitriles.

    Hydrogenation: Forms β-amino acids.

Wissenschaftliche Forschungsanwendungen

Ethyl (cyanomethoxy)acetate is used in various scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl (cyanomethoxy)acetate involves its reactivity at the nitrile and ester functional groups. The nitrile group can undergo nucleophilic attack, leading to the formation of various intermediates that can further react to form complex molecules. The ester group can participate in condensation reactions, contributing to the synthesis of α,β-unsaturated compounds .

Vergleich Mit ähnlichen Verbindungen

Ethyl (cyanomethoxy)acetate is similar to other esters and nitriles but has unique properties due to the presence of both functional groups. Similar compounds include:

This compound’s unique combination of functional groups makes it a versatile and valuable compound in various chemical syntheses.

Eigenschaften

CAS-Nummer

112333-59-2

Molekularformel

C6H9NO3

Molekulargewicht

143.14 g/mol

IUPAC-Name

ethyl 2-(cyanomethoxy)acetate

InChI

InChI=1S/C6H9NO3/c1-2-10-6(8)5-9-4-3-7/h2,4-5H2,1H3

InChI-Schlüssel

RUBHYEOIQWSTJY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)COCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.